molecular formula C12H17NO2 B13249615 N-cyclobutyl-3,5-dimethoxyaniline

N-cyclobutyl-3,5-dimethoxyaniline

Cat. No.: B13249615
M. Wt: 207.27 g/mol
InChI Key: GOKGHTMCCAKAJZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring at the 3 and 5 positions. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxyaniline: Lacks the cyclobutyl group, making it less sterically hindered.

    N-cyclobutyl-4-methoxyaniline: Similar structure but with a different substitution pattern on the benzene ring.

    N-cyclobutyl-3,4-dimethoxyaniline: Similar but with methoxy groups at different positions.

Uniqueness

N-cyclobutyl-3,5-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These features make it valuable for specific chemical reactions and applications that require precise structural attributes .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-cyclobutyl-3,5-dimethoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3

InChI Key

GOKGHTMCCAKAJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCC2)OC

Origin of Product

United States

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